An In-depth Technical Guide to the Physicochemical Properties of (1-Adamantylamino)acetonitrile
An In-depth Technical Guide to the Physicochemical Properties of (1-Adamantylamino)acetonitrile
A comprehensive guide for researchers, scientists, and drug development professionals on the core physicochemical attributes of (1-adamantylamino)acetonitrile, emphasizing experimental determination and significance in medicinal chemistry.
Introduction
(1-Adamantylamino)acetonitrile, with its unique adamantyl moiety, presents a scaffold of significant interest in medicinal chemistry and drug discovery. The adamantane cage, a rigid and lipophilic three-dimensional structure, can impart favorable pharmacokinetic properties to a molecule, such as enhanced metabolic stability and improved cell membrane permeability. The aminoacetonitrile portion of the molecule provides a handle for further chemical modification and introduces polar characteristics. Understanding the fundamental physicochemical properties of (1-adamantylamino)acetonitrile is paramount for any research and development program aiming to utilize this compound as a lead structure or building block for novel therapeutics.
This technical guide provides a detailed exploration of the key physicochemical parameters of (1-adamantylamino)acetonitrile. In the absence of extensive published data for this specific molecule, this guide will focus on the established, field-proven methodologies for the experimental determination of these properties. By equipping researchers with both the theoretical understanding and practical protocols, this document aims to empower the scientific community to unlock the full potential of adamantane-containing compounds in drug development.
Molecular Profile
| Property | Value | Source |
| Chemical Name | (1-Adamantylamino)acetonitrile | N/A |
| CAS Number | 16782-40-4 | [1] |
| Molecular Formula | C₁₂H₁₈N₂ | Calculated |
| Molecular Weight | 190.29 g/mol | Calculated |
| Chemical Structure | N/A |
I. Crystalline and Thermal Properties: Melting and Boiling Points
The melting and boiling points are fundamental physical constants that provide insights into the purity and physical state of a compound under various conditions. For a solid compound like (1-adamantylamino)acetonitrile, a sharp melting point range is indicative of high purity.
A. Significance in Drug Development
-
Purity Assessment: A broad melting point range can suggest the presence of impurities.
-
Physical State: Determines whether the compound is a solid or liquid at ambient temperatures, which influences handling, formulation, and storage.
-
Polymorphism: Different crystalline forms (polymorphs) of a drug can have different melting points, solubilities, and bioavailabilities.
B. Experimental Determination of Melting Point
The capillary melting point method is a widely used and reliable technique for determining the melting point of a crystalline solid.[2]
Protocol: Capillary Melting Point Determination
-
Sample Preparation:
-
Apparatus Setup:
-
Place the capillary tube into the heating block of a melting point apparatus.
-
Ensure the thermometer is correctly positioned to accurately measure the temperature of the heating block.
-
-
Measurement:
-
Heat the block at a moderate rate until the temperature is about 15-20°C below the expected melting point.
-
Decrease the heating rate to 1-2°C per minute to ensure thermal equilibrium.
-
Record the temperature at which the first drop of liquid appears (the beginning of the melting range).
-
Record the temperature at which the last solid particle melts (the end of the melting range).
-
-
Data Interpretation:
-
A pure compound will typically exhibit a sharp melting range of 1-2°C.
-
C. Experimental Determination of Boiling Point
For liquid compounds or for determining the boiling point of a substance at reduced pressure, several methods can be employed. The distillation method is suitable when a sufficient amount of the substance is available.[5][6]
Protocol: Simple Distillation for Boiling Point Determination
-
Apparatus Setup:
-
Assemble a simple distillation apparatus using a round-bottom flask, a condenser, a thermometer, and a receiving flask.
-
Place a few boiling chips or a magnetic stir bar in the distillation flask to ensure smooth boiling.[5]
-
-
Procedure:
-
Place the liquid sample into the distillation flask.
-
Position the thermometer bulb just below the side arm of the distillation head to accurately measure the temperature of the vapor that is in equilibrium with the boiling liquid.
-
Begin heating the distillation flask.
-
Record the temperature at which a steady stream of distillate is collected in the receiving flask. This temperature is the boiling point.
-
Record the atmospheric pressure at the time of the measurement.
-
II. Aqueous Solubility
Aqueous solubility is a critical determinant of a drug's absorption and bioavailability. For a drug to be absorbed from the gastrointestinal tract, it must first dissolve in the aqueous environment.
A. Significance in Drug Development
-
Bioavailability: Poor aqueous solubility is a major reason for the failure of drug candidates in development.[7]
-
Formulation: Solubility data is essential for developing suitable dosage forms (e.g., tablets, capsules, injectables).
-
Dosing: The solubility of a drug can limit the maximum achievable concentration in the bloodstream.
B. Experimental Determination of Aqueous Solubility
The shake-flask method is the "gold standard" for determining the equilibrium solubility of a compound.[3][8]
Protocol: Shake-Flask Method for Solubility Determination
-
Preparation:
-
Prepare a series of buffers with pH values relevant to the physiological range (e.g., pH 1.2, 4.5, and 6.8).[2]
-
Accurately weigh an excess amount of (1-adamantylamino)acetonitrile and add it to a flask containing a known volume of the buffer.
-
-
Equilibration:
-
Seal the flasks and place them in a shaker bath maintained at a constant temperature (typically 25°C or 37°C).
-
Agitate the flasks for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached.[2]
-
-
Sample Analysis:
-
After equilibration, allow the undissolved solid to settle.
-
Carefully withdraw a sample of the supernatant and filter it to remove any remaining solid particles.
-
Analyze the concentration of the dissolved compound in the filtrate using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) or UV-Vis spectroscopy.[9]
-
-
Calculation:
-
The determined concentration represents the equilibrium solubility of the compound at that specific pH and temperature.
-
III. Lipophilicity (LogP)
Lipophilicity, the affinity of a molecule for a lipid-like environment, is a crucial parameter that influences a drug's absorption, distribution, metabolism, and excretion (ADME) properties. It is commonly expressed as the logarithm of the partition coefficient (LogP) between n-octanol and water.[10]
A. Significance in Drug Development
-
Membrane Permeability: A suitable LogP is necessary for a drug to passively diffuse across cell membranes.[5]
-
Drug-Target Interactions: Lipophilicity can influence the binding of a drug to its target protein.
-
Toxicity: High lipophilicity can sometimes be associated with increased toxicity and metabolic liabilities.[11]
B. Experimental Determination of LogP
While the shake-flask method is the traditional approach, Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) has become a popular and high-throughput method for estimating LogP values.[10][12]
Protocol: RP-HPLC Method for LogP Determination
-
System Setup:
-
Use a C18 reversed-phase column.
-
The mobile phase typically consists of a mixture of an aqueous buffer and an organic modifier like methanol or acetonitrile.[10]
-
-
Calibration:
-
Select a set of standard compounds with known LogP values that bracket the expected LogP of (1-adamantylamino)acetonitrile.
-
Inject each standard compound and determine its retention time (t_R).
-
Calculate the capacity factor (k) for each standard using the formula: k = (t_R - t_0) / t_0, where t_0 is the dead time.
-
Create a calibration curve by plotting the logarithm of the capacity factor (log k) against the known LogP values of the standards.[13]
-
-
Sample Analysis:
-
Inject the (1-adamantylamino)acetonitrile sample under the same chromatographic conditions and determine its retention time.
-
Calculate the log k for the sample.
-
-
LogP Calculation:
-
Use the calibration curve to determine the LogP value of (1-adamantylamino)acetonitrile from its log k value.[13]
-
IV. Acidity and Basicity (pKa)
The pKa is a measure of the strength of an acid or base in a solution. It is the pH at which a compound exists in a 50:50 ratio of its protonated and deprotonated forms. The amino group in (1-adamantylamino)acetonitrile is expected to be basic.
A. Significance in Drug Development
-
Ionization State: The pKa determines the extent of ionization of a drug at a given pH, which in turn affects its solubility, permeability, and binding to its target.[14]
-
Pharmacokinetics: The ionization state influences how a drug is absorbed, distributed, and eliminated from the body.
-
Formulation: Knowledge of the pKa is crucial for developing stable and effective formulations.
B. Experimental Determination of pKa
Potentiometric titration is a highly accurate and widely used method for determining the pKa of a compound.[11][15][16]
Protocol: Potentiometric Titration for pKa Determination
-
Preparation:
-
Calibrate a pH meter using standard buffers (e.g., pH 4, 7, and 10).[11]
-
Accurately prepare a solution of (1-adamantylamino)acetonitrile of known concentration in water or a suitable co-solvent if solubility is low.
-
Prepare a standardized solution of a strong acid (e.g., HCl) as the titrant.
-
-
Titration:
-
Place the sample solution in a beaker with a magnetic stirrer.
-
Immerse the pH electrode in the solution.
-
Add the titrant in small, precise increments.
-
Record the pH of the solution after each addition of titrant, allowing the reading to stabilize.[15]
-
-
Data Analysis:
-
Plot the pH of the solution versus the volume of titrant added to generate a titration curve.
-
The pKa is the pH at the half-equivalence point, which is the point where half of the compound has been neutralized. This corresponds to the midpoint of the buffer region on the titration curve.[11]
-
V. Conclusion
The physicochemical properties of (1-adamantylamino)acetonitrile are critical to its potential as a valuable scaffold in drug discovery. While specific experimental values for this compound are not yet widely reported, this guide provides the necessary theoretical framework and detailed experimental protocols for their determination. By applying these robust methodologies, researchers can accurately characterize this and other novel compounds, enabling data-driven decisions in the optimization of lead candidates and the development of new medicines. The principles and techniques outlined herein are fundamental to the broader field of medicinal chemistry and serve as a valuable resource for any scientist working on the design and synthesis of new therapeutic agents.
References
-
Methods for Determination of Lipophilicity - Encyclopedia.pub. (2022, August 25). Available from: [Link]
-
Acetonitrile - Wikipedia. (n.d.). Available from: [Link]
-
(1-adamantylamino)acetonitrile — Chemical Substance Information - NextSDS. (n.d.). Available from: [Link]
-
ACETONITRILE. (n.d.). Available from: [Link]
-
Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry - DergiPark. (2024, April 23). Available from: [Link]
-
MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD U.S. EPA Product Properties Test Guidelines OPPTS - Regulations.gov. (2018, August 31). Available from: [Link]
-
6.2B: Step-by-Step Procedures for Boiling Point Determination - Chemistry LibreTexts. (2022, May 5). Available from: [Link]
-
Melting Point Determination / General Tests. (n.d.). Available from: [Link]
-
Protocol for Determining pKa Using Potentiometric Titration - Creative Bioarray. (n.d.). Available from: [Link]
-
Experiment-1 Aim - To determine the melting point of given solid substance. Requirements. (n.d.). Available from: [Link]
-
Shake-Flask Aqueous Solubility assay (Kinetic solubility) - Protocols.io. (2024, December 9). Available from: [Link]
-
ファインケミカル アダマンタン誘導体 Adamantane & derivatives - 東洋サイエンス株式会社. (n.d.). Available from: [Link]
-
Acetonitrile - OQEMA. (n.d.). Available from: [Link]
-
Acidity scale in acetonitrile: 231 pKa values spanning 30 orders of magnitude. (2021, March 8). Available from: [Link]
-
Shake-Flask Aqueous Solubility assay (Kinetic solubility) - Protocols.io. (2024, December 9). Available from: [Link]
-
Acetonitrile - the NIST WebBook. (n.d.). Available from: [Link]
-
(PDF) Overview of acetonitrile: Physicochemical properties, applications and clinical aspects. (2023, August 27). Available from: [Link]
-
Using potentiometric acid-base titration to determine pka from mangosteen pericarps extract - SciSpace. (n.d.). Available from: [Link]
-
MASSACHUSETTS INSTITUTE OF TECHNOLOGY THE POTENTIOMETRIC TITRATION OF AN ACID MIXTURE. (n.d.). Available from: [Link]
-
6.1D: Step-by-Step Procedures for Melting Point Determination - Chemistry LibreTexts. (2022, April 7). Available from: [Link]
-
Determination of Log P for Compounds of Different Polarity Using the Agilent 1200 Infinity Series HDR-DAD Impurity Analyzer System. (2014, February 10). Available from: [Link]
-
Micro-boiling point measurement. (n.d.). Available from: [Link]
-
Development of Methods for the Determination of pKa Values - PMC. (n.d.). Available from: [Link]
-
Methods for Determination of Lipophilicity - Encyclopedia.pub. (2022, August 25). Available from: [Link]
-
A Description on the Shake-Flask and Laser Monitoring-Based Techniques for Determination of the Drug's Solubility - Pharmaceutical Sciences. (2024, February 15). Available from: [Link]
-
(PDF) Shake-Flask Aqueous Solubility assay (Kinetic solubility) v1 - ResearchGate. (2024, December 9). Available from: [Link]
-
Melting point determination. (n.d.). Available from: [Link]
-
Development and validation of RP-HPLC method for the identification of process related impurities of zolmitriptan - MedCrave online. (2017, February 9). Available from: [Link]
-
Determination of Boiling Point of Organic Compounds - GeeksforGeeks. (2025, July 23). Available from: [Link]
-
Class 11 Chemistry Determination Of Boiling Point Experiment - Vedantu. (n.d.). Available from: [Link]
-
Development and Validation of RP-HPLC Method for Quantification of Total, Free and Entrapped Ritonavir in Lipid Nanocarriers and Drug - Semantic Scholar. (n.d.). Available from: [Link]
-
Acetonitrile Chemical - Boiling Point: 81.3 To 82.1 A C; 178.2 To 179.7 A F; 354.4 To 355.2 K. (n.d.). Available from: [Link]
-
Determination Of Melting Point Of An Organic Compound - BYJU'S. (2019, November 13). Available from: [Link]
Sources
- 1. nextsds.com [nextsds.com]
- 2. davjalandhar.com [davjalandhar.com]
- 3. jpdb.nihs.go.jp [jpdb.nihs.go.jp]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]
- 7. d-nb.info [d-nb.info]
- 8. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]
- 9. Shake-Flask Solubility Assay - Enamine [enamine.net]
- 10. CAS 16269-13-9: 2-(1-adamantyl)acetonitrile | CymitQuimica [cymitquimica.com]
- 11. creative-bioarray.com [creative-bioarray.com]
- 12. Methods for Determination of Lipophilicity | Encyclopedia MDPI [encyclopedia.pub]
- 13. Rapid Determination of Lipophilicity: Establishment and Application of Reversed-Phase Liquid Chromatography (RP-HPLC) - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 14. Acetonitrile [webbook.nist.gov]
- 15. dergipark.org.tr [dergipark.org.tr]
- 16. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]
